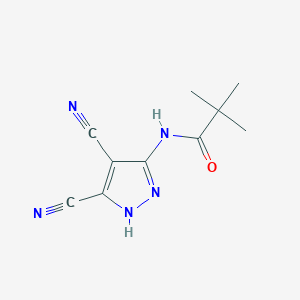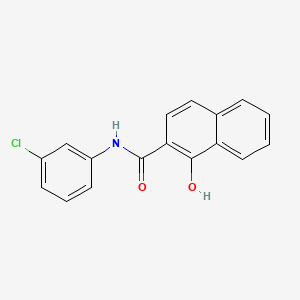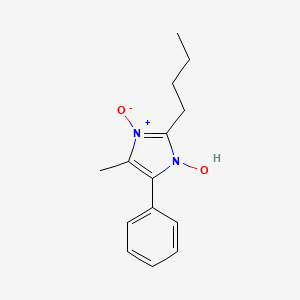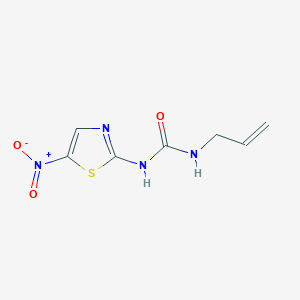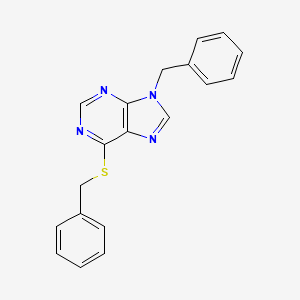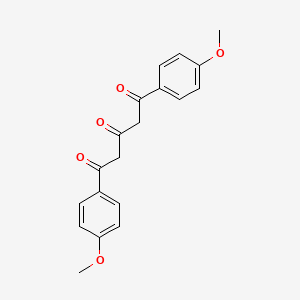
1,5-Bis(4-methoxyphenyl)pentane-1,3,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(4-methoxyphenyl)pentane-1,3,5-trione is an organic compound with the molecular formula C19H18O5 It is characterized by the presence of two methoxyphenyl groups attached to a pentane-1,3,5-trione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-methoxyphenyl)pentane-1,3,5-trione typically involves the condensation of 4-methoxybenzaldehyde with acetylacetone under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(4-methoxyphenyl)pentane-1,3,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the trione to diols or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols, alcohols, and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1,5-Bis(4-methoxyphenyl)pentane-1,3,5-trione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,5-Bis(4-methoxyphenyl)pentane-1,3,5-trione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Bis(2-methoxyphenyl)pentane-1,3,5-trione
- 1,5-Bis(4-hydroxyphenyl)pentane-1,3,5-trione
- 1,5-Bis(4-chlorophenyl)pentane-1,3,5-trione
Uniqueness
1,5-Bis(4-methoxyphenyl)pentane-1,3,5-trione is unique due to the presence of methoxy groups on the phenyl rings, which can influence its reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and solubility in various solvents.
Propriétés
Numéro CAS |
1469-93-8 |
|---|---|
Formule moléculaire |
C19H18O5 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
1,5-bis(4-methoxyphenyl)pentane-1,3,5-trione |
InChI |
InChI=1S/C19H18O5/c1-23-16-7-3-13(4-8-16)18(21)11-15(20)12-19(22)14-5-9-17(24-2)10-6-14/h3-10H,11-12H2,1-2H3 |
Clé InChI |
JSLZWQUEJWUYJO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


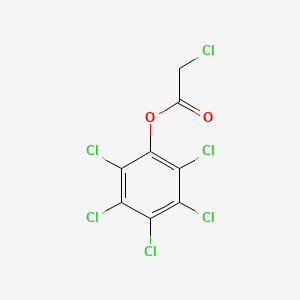

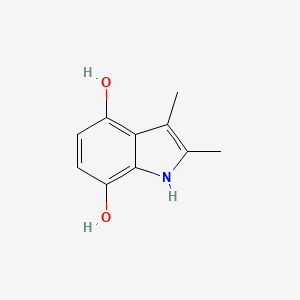
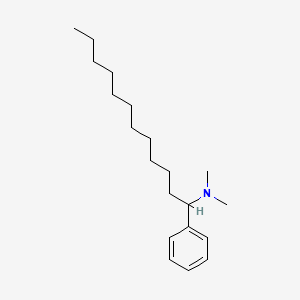
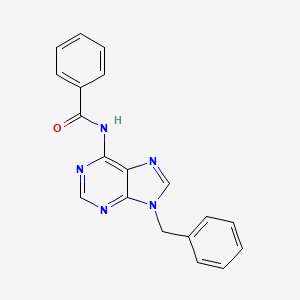
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
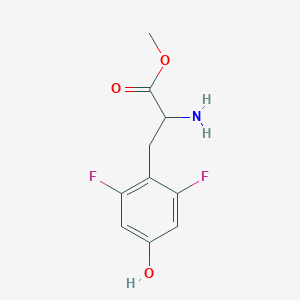
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
